molecular formula C13H14ClN B6265634 rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride CAS No. 1204-95-1

rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B6265634
CAS No.: 1204-95-1
M. Wt: 219.7
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Description

rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride: is a synthetic organic compound that features a cyclopropane ring substituted with a naphthalene group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Naphthalene Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a naphthalene group, often through a Friedel-Crafts alkylation reaction.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The compound can be reduced to form a secondary or tertiary amine.

    Substitution: The naphthalene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride:

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and naphthalene group could play a role in binding to these targets, while the amine group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(phenyl)cyclopropan-1-amine hydrochloride
  • (1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride
  • (1R,2S)-2-(biphenyl)cyclopropan-1-amine hydrochloride

Uniqueness

rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride: is unique due to the specific positioning of the naphthalene group on the cyclopropane ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

1204-95-1

Molecular Formula

C13H14ClN

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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